Ethyl 5-{4-methoxy-3-[(4-sulfamoylphenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-{4-methoxy-3-[(4-sulfamoylphenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazole ring, a sulfamoyl group, and a methoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles and advanced catalytic processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{4-methoxy-3-[(4-sulfamoylphenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, toluene, acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amines .
Scientific Research Applications
Ethyl 5-{4-methoxy-3-[(4-sulfamoylphenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-{4-methoxy-3-[(4-sulfamoylphenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(4-methoxy-3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}phenyl)-1,2-oxazole-3-carboxylate: Shares a similar structure but with a methoxycarbonyl group instead of a sulfamoyl group.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a similar sulfamoylphenyl group but lacks the oxazole ring.
Uniqueness
Ethyl 5-{4-methoxy-3-[(4-sulfamoylphenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O8S2 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
ethyl 5-[4-methoxy-3-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C19H19N3O8S2/c1-3-29-19(23)15-11-17(30-21-15)12-4-9-16(28-2)18(10-12)32(26,27)22-13-5-7-14(8-6-13)31(20,24)25/h4-11,22H,3H2,1-2H3,(H2,20,24,25) |
InChI Key |
PTIZTPIFQIISIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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